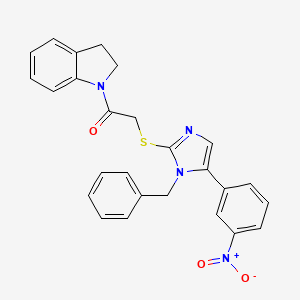

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

2-((1-Benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic compound featuring a nitro-substituted imidazole core linked via a thioether bridge to an indolin-1-yl-ethanone moiety. Its structure combines a benzyl group at the imidazole N1 position, a 3-nitrophenyl substituent at C5, and a thio-linked indolin-1-yl ketone.

Properties

IUPAC Name |

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c31-25(28-14-13-20-9-4-5-12-23(20)28)18-34-26-27-16-24(21-10-6-11-22(15-21)30(32)33)29(26)17-19-7-2-1-3-8-19/h1-12,15-16H,13-14,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOHKPIJLPLMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is part of a class of organic compounds that have garnered interest due to their potential biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 460.54 g/mol. The structure includes:

- Imidazole ring : Contributes to the compound's reactivity and biological activity.

- Nitrophenyl group : Imparts significant electronic properties.

- Thioether linkage : Enhances the compound's stability and reactivity.

- Indoline moiety : Adds to the structural complexity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit notable antimicrobial activity. For instance, similar nitroimidazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA, leading to cell death .

Anticancer Activity

Research indicates that compounds with similar structural motifs may possess anticancer properties. Analogous imidazole derivatives have been studied for their ability to inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. Such inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is underscored by its structural features, which allow it to interact with various enzymes. For example, the imidazole ring can coordinate with metal ions in enzyme active sites, potentially altering enzymatic activity and leading to therapeutic effects .

The biological activity of this compound is thought to involve several mechanisms:

- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, generating reactive oxygen species (ROS) that contribute to cytotoxicity against pathogens and cancer cells.

- DNA Interaction : By forming adducts with DNA or interfering with DNA synthesis, these compounds can induce lethal effects in rapidly dividing cells.

- Enzyme Interaction : Binding to specific enzymes can modulate their activity, leading to altered metabolic pathways within target cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against MRSA and E. coli with MIC values ranging from 4.9–17 µM for related nitroimidazole derivatives. |

| Study 2 | Highlighted the synthesis and evaluation of imidazole-based compounds showing promising anticancer properties through enzyme inhibition pathways. |

| Study 3 | Identified structure–activity relationships indicating enhanced potency in analogs with specific substitutions on the imidazole ring. |

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in the realm of cancer research. The presence of the imidazole and nitrophenyl groups may enhance its interaction with biological targets, potentially leading to anticancer effects. Research has shown that compounds with similar structural motifs have displayed significant antitumor activities against various cancer cell lines.

Versatile Intermediate

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone serves as a versatile intermediate in organic synthesis. Its complex structure allows for further derivatization, making it suitable for creating a variety of other compounds. The thioether functionality can engage in nucleophilic substitutions or coupling reactions, facilitating the synthesis of more complex molecules .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of related compounds using protocols established by the National Cancer Institute (NCI). These compounds were subjected to a panel of human tumor cell lines to assess their growth inhibition rates. Results indicated promising activity, suggesting that similar derivatives of this compound could also exhibit significant anticancer properties .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted key reaction conditions such as temperature and solvent choice that maximize yield and purity. This optimization is crucial for scaling up production for further testing and application in pharmaceutical contexts .

Comparison with Similar Compounds

Structural and Electronic Differences

- Core Heterocycles : The target compound’s imidazole core differentiates it from benzimidazole-based analogs (e.g., BD-4 in ), which exhibit broader π-conjugation and altered electronic properties .

- This may enhance binding to hydrophobic pockets in biological targets .

- Thioether Linkage : The thioether bridge (S-CH₂-C=O) is shared with ’s tetrazole derivative, but the indolinyl group in the target compound likely increases lipophilicity compared to tetrazole’s polar nature .

Spectral and Physicochemical Properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves nucleophilic substitution, where a thiol-containing imidazole intermediate reacts with a halogenated ethanone derivative. For example, coupling 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol with 1-chloro-1-(indolin-1-yl)ethanone using potassium carbonate in refluxing dioxane facilitates thioether bond formation. Purification via recrystallization (e.g., ethanol) or column chromatography ensures high purity, validated by consistent melting points and spectroscopic data .

Q. Which spectroscopic techniques are critical for structural confirmation?

¹H/¹³C NMR identifies proton/carbon environments, while HRMS confirms molecular mass. FTIR verifies functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹). Single-crystal X-ray diffraction (using SHELX ) provides unambiguous structural determination, especially for resolving stereochemical ambiguities .

Q. What protocols assess the compound’s purity?

Melting point consistency (<2°C deviation), HPLC (≥95% peak area), and elemental analysis (C, H, N within 0.4% theoretical values) are standard. HRMS validates molecular formula accuracy, and NMR integration ratios confirm stoichiometry .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield?

Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (dioxane, DMF), and temperatures to enhance substitution efficiency. Catalysts like tetrakis(dimethylamino)ethylene (TDAE) accelerate coupling in analogous syntheses . Monitor progress via TLC/HPLC and optimize isolation using fractional crystallization or gradient chromatography .

Q. How to resolve contradictions between computational and experimental structural data?

Validate DFT-optimized geometries against X-ray structures . For conflicting NMR shifts, use variable-temperature NMR or solvent titration to probe dynamic effects. Cross-reference IR spectra with computational predictions (e.g., NIST ) to reconcile discrepancies .

Q. How to design SAR studies for biological evaluation?

Systematically modify substituents (e.g., nitro → electron-donating groups) and test bioactivity (e.g., antibacterial MIC assays , MTT cytotoxicity ). Characterize analogs for purity (HPLC ) and use molecular docking (e.g., AutoDock Vina) to predict target interactions, as seen in benzimidazole-triazole derivatives .

Q. What computational tools predict reactivity and stability?

DFT (Gaussian, ORCA) models electronic properties and reactive sites (e.g., hydrolysis susceptibility). Molecular dynamics (GROMACS) evaluates solvent/pH stability. SHELX compares crystallographic data with computed geometries to validate models .

Q. How to address crystallization challenges for X-ray analysis?

Use solvent vapor diffusion (DCM/hexane) or temperature gradients. Seed with analogous crystals if nucleation is slow. For twinned crystals, SHELX deconvolutes overlapping reflections. High-resolution data (synchrotron sources) improves model accuracy .

Q. How to optimize enzymatic inhibition assays (e.g., COX-1/2)?

Use recombinant enzymes and spectrophotometric detection of metabolites. Test inhibitor doses (0.1–100 μM) for IC₅₀ via nonlinear regression. Co-crystallization or docking identifies binding modes. Include controls (e.g., indomethacin) and ensure solubility with DMSO carriers (<1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.